Cas no 99296-82-9 (2-Docosahexaenoin-1-oleoyl 3-Phosphocholine)

2-Docosahexaenoin-1-oleoyl 3-Phosphocholine structure
99296-82-9 structure
Product Name:2-Docosahexaenoin-1-oleoyl 3-Phosphocholine
CAS No:99296-82-9
MF:C48H82NO8P
MW:832.14035654068
CID:805531
Update Time:2025-04-19

2-Docosahexaenoin-1-oleoyl 3-Phosphocholine Chemical and Physical Properties

Names and Identifiers

    • 3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium,4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-,inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-
    • 2-Docosahexaenoin-1-oleoyl 3-Phosphocholine
    • [(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
    • 1-oleoyl-2-docosahexaenoyl phosphatidylcholine
    • Inchi: 1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1
    • InChI Key: FPEVDFOXMCHLKL-BFVLUCRJSA-N
    • SMILES: P(=O)([O-])(OC[C@@H](COC(CCCCCCC/C=C/CCCCCCCC)=O)OC(CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC)=O)OCC[N+](C)(C)C

Computed Properties

  • Exact Mass: 831.57800
  • Monoisotopic Mass: 831.577805
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 41
  • Complexity: 1250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 7
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 121.00000
  • LogP: 13.23480

2-Docosahexaenoin-1-oleoyl 3-Phosphocholine Pricemore >>

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